

15-Acetyl-deoxynivalenol-13C17 molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 15-Acetyl-deoxynivalenol-13C17

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In-Depth Technical Guide: 15-Acetyl-deoxynivalenol-13C17

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **15-Acetyl-deoxynivalenol-13C17**, a stable isotope-labeled internal standard crucial for the accurate quantification of its unlabeled counterpart, 15-Acetyl-deoxynivalenol (15-ADON). 15-ADON is a prominent type B trichothecene mycotoxin, commonly found as a contaminant in cereals and grains.

Understanding its biological impact and ensuring its accurate detection are critical for food safety and toxicological research.

Core Compound Data

Stable isotope-labeled standards are essential for correcting matrix effects in complex samples when using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS).^{[1][2]} The use of a uniformly 13C-labeled internal standard, such as **15-Acetyl-deoxynivalenol-13C17**, significantly improves the accuracy and precision of mycotoxin quantification.^{[1][2]}

Parameter	15-Acetyl-deoxynivalenol-13C17	15-Acetyl-deoxynivalenol (Unlabeled)
Molecular Formula	$^{13}\text{C}_{17}\text{H}_{22}\text{O}_7$	$\text{C}_{17}\text{H}_{22}\text{O}_7$
Molecular Weight	355.23 g/mol	~338.35 g/mol

Experimental Protocols

Quantification of 15-Acetyl-deoxynivalenol in Cereals by Stable Isotope Dilution LC-MS/MS

This protocol outlines a stable-isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 15-ADON in cereal matrices, employing **15-Acetyl-deoxynivalenol-13C17** as an internal standard.[\[3\]](#)

1. Sample Preparation and Extraction:

- Homogenize a representative sample of the cereal matrix to a fine powder.
- Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
- Add a known concentration of the **15-Acetyl-deoxynivalenol-13C17** internal standard solution to the sample.
- Add 20 mL of an extraction solvent, typically an acetonitrile/water mixture (e.g., 80:20, v/v).
- Vortex vigorously for 3 minutes to ensure thorough mixing.
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.[\[4\]](#)[\[5\]](#)[\[6\]](#)

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A C18 reversed-phase column is commonly used for separation.[3]
- Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate to improve ionization.[7]
- Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
- Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the specific adducts being monitored.
- MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the native 15-ADON and the **15-Acetyl-deoxynivalenol-13C17** internal standard to ensure specificity and accurate quantification.

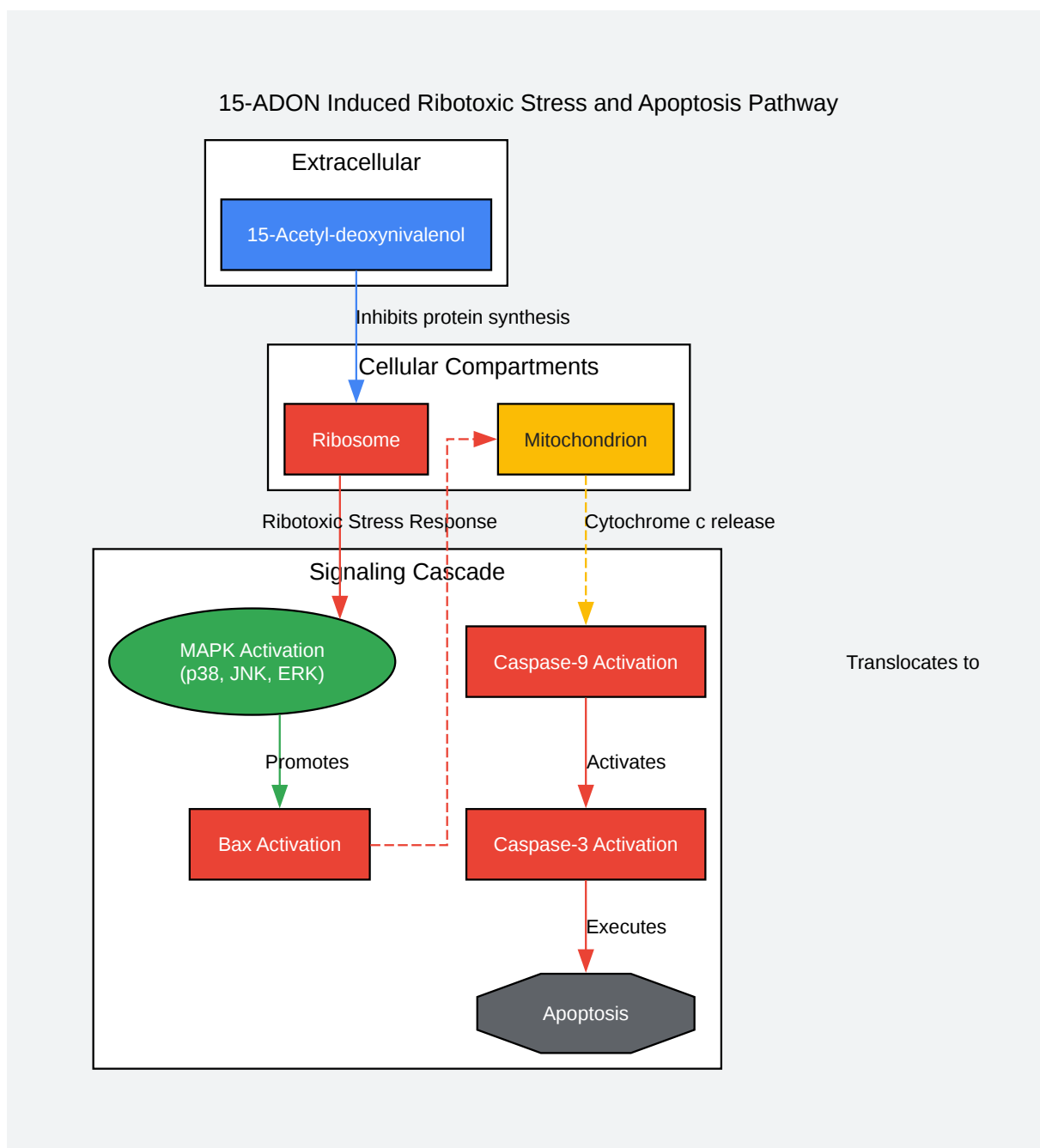
3. Quantification:

- Generate a calibration curve using a series of standards containing known concentrations of unlabeled 15-ADON and a constant concentration of the **15-Acetyl-deoxynivalenol-13C17** internal standard.
- Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard.
- Determine the concentration of 15-ADON in the sample by comparing its peak area ratio to the calibration curve. The use of the isotopically labeled internal standard corrects for any loss of analyte during sample preparation and for matrix-induced enhancement or suppression of the signal in the mass spectrometer.[1]

Signaling Pathways

15-Acetyl-deoxynivalenol, like its parent compound deoxynivalenol (DON), is known to induce a "ribotoxic stress response".[8][9] This occurs through its interaction with the ribosome, leading to an inhibition of protein synthesis. This ribosomal stress activates mitogen-activated protein kinase (MAPK) signaling cascades, including p38, JNK, and ERK.[8][10][11] The activation of these pathways can lead to downstream cellular responses such as inflammation, through the production of cytokines, and programmed cell death (apoptosis).[12][13][14][15]

Below is a diagram illustrating the simplified signaling pathway of 15-ADON-induced ribotoxic stress leading to apoptosis.



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Caption: 15-ADON induced ribotoxic stress pathway.

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- To cite this document: BenchChem. [15-Acetyl-deoxynivalenol-13C17 molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12408271#15-acetyl-deoxynivalenol-13c17-molecular-weight-and-formula]

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